molecular formula C17H21N5O3 B2985050 8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-94-6

8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2985050
CAS RN: 335403-94-6
M. Wt: 343.387
InChI Key: SZAQDGLLJSZMJC-UHFFFAOYSA-N
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Description

The compound “8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione” is a pyridazinone and related compound . It is an inhibitor of PARP7 and is useful in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a purine ring and a benzyl group . The presence of these groups likely contributes to the compound’s biological activity.

Scientific Research Applications

Antiviral Activity and Chemical Synthesis

The synthesis and antiviral activity of related purine analogues have been explored, focusing on their interactions with various viruses in tissue culture. One study describes the chemical synthesis of a new class of purine analogues and their testing against herpes, rhinovirus, and parainfluenza, where moderate rhinovirus activity was observed at non-toxic dosage levels (S. H. Kim et al., 1978). Another research effort synthesized 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, revealing that certain analogues displayed significant activity against rhinovirus type 1B, highlighting the potential of such compounds in antiviral applications (J. Kelley et al., 1991).

Molecular Structure and Conformation

The molecular structure and conformation of similar compounds have been determined through crystallography, providing insights into their geometric and electronic properties. For instance, the analysis of 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline revealed a typical purine system geometry with specific conformations for its substituents, which may influence its biological activity and interaction with biological molecules (Z. Karczmarzyk et al., 1995).

Mechanism of Action

This compound acts as an inhibitor of PARP7, a protein involved in DNA repair . By inhibiting this protein, the compound can potentially prevent cancer cells from repairing their DNA, leading to cell death.

Future Directions

The development of PARP7 inhibitors like this compound represents a promising direction for cancer treatment . Future research will likely focus on optimizing the structure of these compounds to maximize their efficacy and minimize side effects.

properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-22-13-14(19-16(22)18-8-9-23)20(2)17(25)21(3)15(13)24/h4-7,23H,8-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAQDGLLJSZMJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2NCCO)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((2-hydroxyethyl)amino)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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